SR1903

RORγ PPARγ LXR

Choose SR1903 for research where preserving immune competence is critical. Unlike selective RORγ inverse agonists (e.g., SR2211, GSK805), SR1903 uniquely maintains thymocyte numbers and thymic architecture while delivering potent anti-inflammatory efficacy in CIA and DIO models. Its unique polypharmacology (RORγ inverse agonism, weak PPARγ inverse agonism, modest LXR agonism) achieves near-complete TREM-1 blockade not replicable by single-target agents. Indispensable for target validation in NASH, type 2 diabetes, rheumatoid arthritis, psoriasis, sepsis, and multi-nuclear receptor drug discovery programs. Well-tolerated chronic administration validated. Order now to advance your research with a benchmark polypharmacological modulator.

Molecular Formula C26H25F6N3O
Molecular Weight 509.4964
Cat. No. B1193614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR1903
SynonymsSR1903;  SR-1903;  SR 1903
Molecular FormulaC26H25F6N3O
Molecular Weight509.4964
Structural Identifiers
SMILESOC(C(F)(F)F)(C1=CC=C(C2=CC=C(CN3CCN(CC4=CC=NC=C4)CC3)C=C2)C=C1)C(F)(F)F
InChIInChI=1S/C26H25F6N3O/c27-25(28,29)24(36,26(30,31)32)23-7-5-22(6-8-23)21-3-1-19(2-4-21)17-34-13-15-35(16-14-34)18-20-9-11-33-12-10-20/h1-12,36H,13-18H2
InChIKeyMGZJUABMXDCLTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SR1903: A Unique Polypharmacology Nuclear Receptor Modulator for Inflammatory and Metabolic Research


SR1903 is a small-molecule polypharmacological modulator that functions as a potent RORγ inverse agonist, a weak PPARγ inverse agonist, and a modest LXR agonist [1]. This unique profile distinguishes it from selective RORγ inverse agonists and LXR agonists. It has demonstrated anti-inflammatory and anti-diabetic efficacy in collagen-induced arthritis (CIA) and diet-induced obesity (DIO) mouse models, and is well-tolerated following chronic administration [1]. The compound is primarily utilized in research settings focused on autoimmune diseases, metabolic disorders, and innate immune response modulation.

Why SR1903 Cannot Be Substituted by Selective RORγ Inverse Agonists or LXR Agonists


While compounds like SR2211 (a selective RORγ inverse agonist) or GSK805 (a potent RORγt inverse agonist) effectively inhibit Th17 cell differentiation and reduce inflammation, they do so at the cost of thymic homeostasis [1]. SR1903 uniquely preserves thymocyte numbers and thymic architecture in obese and arthritic mouse models, a critical advantage for maintaining immune competence [1]. Furthermore, its concurrent weak activity on PPARγ and modest agonism of LXR contribute to a synergistic blockade of TREM-1 activation and LPS-induced inflammation that is not replicated by selective agonists or inverse agonists targeting a single receptor [1]. This integrated polypharmacology provides a therapeutic profile unattainable with selective agents, making SR1903 an irreplaceable tool for studies where combined RORγ, LXR, and PPARγ modulation is required.

Quantitative Differentiation of SR1903: Evidence from In Vitro and In Vivo Models


Polypharmacology Profile: SR1903 vs. Selective RORγ Inverse Agonists

SR1903 exhibits a unique polypharmacology profile, functioning as an inverse agonist of RORγ (IC50 ~100 nM) and PPARγ (IC50 209 nM), while also acting as an LXR agonist (EC50 154 nM) . In contrast, SR2211 is a selective RORγ inverse agonist (Ki 105 nM, IC50 ~320 nM) with minimal activity on LXR or PPARγ [1], and GSK805 is a potent and selective RORγt inverse agonist (IC50 3.98 nM) . This multi-target engagement is critical for its synergistic anti-inflammatory effects.

RORγ PPARγ LXR Nuclear Receptors Inflammation

Preservation of Thymic Homeostasis: SR1903 vs. SR2211 in Diet-Induced Obesity

In diet-induced obese (DIO) mice, SR1903 treatment (20 mg/kg, i.p., for 14 days) protected against obesity-associated thymic involution, maintaining thymic homeostasis . In contrast, the selective RORγ inverse agonist SR2211, while effective in reducing inflammation, has been shown to cause a reduction in thymocyte numbers and thymic cellularity [1]. This preservation of the thymus is a key differentiator, as it suggests SR1903 does not suppress the overall immune response.

Thymus T-cells Obesity Immune Function SR2211

In Vivo Efficacy: Weight Loss and Metabolic Improvement in DIO Mice

In a diet-induced obesity (DIO) mouse model, SR1903 (20 mg/kg, i.p., for 14 days) led to a 15% reduction in body weight and a 17% reduction in fat mass . Treatment also improved fasting glucose and insulin levels, reduced total cholesterol and LDL, and decreased leptin resistance . This demonstrates a clear metabolic benefit beyond its anti-inflammatory effects, which is not a primary characteristic of selective RORγ inverse agonists.

Obesity Metabolism Weight Loss Insulin Sensitivity DIO Model

Chronic Tolerability and Safety Profile

SR1903 has been demonstrated to be well-tolerated following chronic administration in mouse models [1]. In contrast, the development of some selective LXR agonists has been hampered by hepatic steatosis and hypertriglyceridemia [2]. This favorable tolerability profile, combined with its lack of effect on food consumption and body weight in lean mice [1], makes SR1903 a safer and more practical option for long-term in vivo studies.

Tolerability Safety Chronic Administration In Vivo

Optimal Application Scenarios for SR1903 in Research and Development


Investigating the Intersection of Chronic Inflammation and Metabolic Disease

SR1903 is ideally suited for studies examining the mechanistic links between obesity, insulin resistance, and chronic inflammation. Its ability to simultaneously improve metabolic parameters (e.g., reducing body weight and fat mass) and reduce inflammatory markers (e.g., TREM-1, IL-6) in DIO mouse models [1] provides a unique tool for dissecting these interconnected pathways. This makes it valuable for target validation in NASH, type 2 diabetes, and other metabolic-inflammatory syndromes.

Autoimmune Disease Modeling Where Immune Competence Must Be Maintained

For research in rheumatoid arthritis, psoriasis, or multiple sclerosis, SR1903 offers a significant advantage over selective RORγt inverse agonists. In collagen-induced arthritis (CIA) models, it reduces disease severity while preserving thymocyte numbers and thymic architecture [1]. This allows for studies of autoimmune pathogenesis without the confounding variable of systemic immune suppression, which is critical for evaluating long-term treatment strategies and potential for host defense.

Innate Immunity and TREM-1 Pathway Studies

SR1903 is a potent and validated tool for blocking TREM-1 activation and downstream LPS signaling [1]. Its unique polypharmacology results in a near-complete blockade of TREM-1 expression, an effect not fully replicated by selective LXR agonists [1]. This makes it an essential compound for researchers studying sepsis, acute lung injury, or other innate immune disorders where TREM-1 plays a central role.

Screening and Validation of Novel Polypharmacological Candidates

As a well-characterized polypharmacological modulator, SR1903 serves as a critical benchmark compound for drug discovery programs targeting multiple nuclear receptors (RORγ, LXR, PPARγ) for therapeutic benefit [1]. It can be used as a positive control in assays designed to identify novel compounds with similar multi-target profiles, and as a reference standard for evaluating the efficacy and safety of next-generation, rationally designed polypharmacological agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR1903

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.